molecular formula C9H10OS B14526846 1-(4-Methoxyphenyl)ethane-1-thione CAS No. 62486-61-7

1-(4-Methoxyphenyl)ethane-1-thione

Cat. No.: B14526846
CAS No.: 62486-61-7
M. Wt: 166.24 g/mol
InChI Key: VWDCJGZXHOAGNR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)ethane-1-thione is a sulfur-containing aromatic compound characterized by a thione (C=S) group attached to a 4-methoxyphenyl-substituted ethane backbone. Structurally, it differs from its ketone analog, 1-(4-Methoxyphenyl)ethan-1-one (4'-methoxyacetophenone), by the replacement of the carbonyl oxygen with sulfur.

Properties

CAS No.

62486-61-7

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)ethanethione

InChI

InChI=1S/C9H10OS/c1-7(11)8-3-5-9(10-2)6-4-8/h3-6H,1-2H3

InChI Key

VWDCJGZXHOAGNR-UHFFFAOYSA-N

Canonical SMILES

CC(=S)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)ethane-1-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ethanethiol in the presence of a catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For instance, the use of a Co-NiO dual catalyst has been reported to enhance the reaction efficiency .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)ethane-1-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.

Scientific Research Applications

1-(4-Methoxyphenyl)ethane-1-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)ethane-1-thione involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers in biological molecules. This reactivity is attributed to the presence of the thione group, which can undergo nucleophilic attack.

In biological systems, the compound may interact with enzymes and proteins, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or antifungal activity .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)ethan-1-one (4'-Methoxyacetophenone)

  • Structure : Contains a ketone (C=O) group instead of thione (C=S).
  • Electronic Effects : The ketone’s carbonyl oxygen is more electronegative, leading to stronger dipole-dipole interactions and higher melting points compared to thiones. For example, avobenzone (a diketone derivative with a methoxyphenyl group) has a melting point range of 81–86°C , whereas thiones typically exhibit lower melting points due to reduced polarity.
  • Reactivity : Ketones undergo nucleophilic addition more readily, while thiones are prone to thio-Michael additions and radical-mediated reactions .

Chalcone Derivatives (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

  • Structure: Features a conjugated enone system (C=O and C=C) with methoxy and hydroxyl substituents.
  • Function: Exhibits antioxidant and anti-inflammatory activity in PC12 cells, attributed to electron-donating methoxy groups enhancing radical scavenging .

1-[4-(Methylthio)phenyl]ethan-1-one

  • Structure : Contains a thioether (S-CH₃) group instead of thione (C=S).
  • Electronic Effects : The thioether’s sulfur is less electronegative than thione sulfur, resulting in weaker dipole interactions. This compound is used in pharmaceuticals (e.g., astemizole ) but poses distinct handling hazards, including irritancy .

Key Findings:

  • Electronic Effects : Thiones (C=S) exhibit reduced hydrogen-bonding capacity compared to ketones (C=O), impacting solubility and crystallinity. For instance, biphenyl-containing bislactones with methoxyphenyl groups form intermolecular hydrogen bonds in crystals , whereas thiones may rely on van der Waals interactions.
  • Biological Interactions: Methoxyphenyl groups enhance membrane permeability in compounds like 4-methoxybutyrylfentanyl , but the thione’s electrophilicity could introduce toxicity risks or novel receptor interactions.
  • Synthetic Utility: Thiones serve as intermediates in organometallic chemistry (e.g., ligand synthesis), contrasting with ketones’ roles in condensation reactions .

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